molecular formula C23H24N2O4S4 B2659873 (E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315235-86-0

(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2659873
CAS No.: 315235-86-0
M. Wt: 520.7
InChI Key: LJGNDZUOJSIQTG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazolidinone-Based Compounds

Thiazolidinones, first synthesized in the late 19th century, gained prominence with the discovery of rhodanine in 1877 by Marceli Nencki. Early applications focused on their role as dye intermediates, but the 1990s marked a turning point with the development of thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone for type 2 diabetes treatment. These drugs function as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, modulating insulin sensitivity through adipocyte differentiation and fatty acid storage.

The evolution toward hybrid structures began in the 2000s, driven by the need to enhance bioavailability and target selectivity. For instance, the incorporation of thiophene rings into thiazolidinone frameworks emerged as a strategy to improve π-conjugation and electronic properties, critical for interactions with biological targets.

Table 1: Milestones in Thiazolidinone-Based Drug Development

Year Compound Class Key Advancement
1877 Rhodanine First synthesis by Nencki
1997 Thiazolidinediones (TZDs) FDA approval of troglitazone
2010 Thiophene hybrids Enhanced photostability and conjugation

Significance of Rhodanine-Derived Molecular Architectures

Rhodanine (2-thioxo-4-thiazolidinone) serves as a privileged scaffold due to its synthetic versatility and ability to undergo diverse functionalizations. The α,β-unsaturated carbonyl system in 5-ene-rhodanines enables Michael addition reactions, facilitating the creation of multi-heterocyclic systems. For example, epalrestat, a rhodanine derivative, inhibits aldose reductase and is used to treat diabetic neuropathy.

Despite concerns about promiscuous binding, rhodanine derivatives exhibit broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects. Computational studies have shown that the thioxo group enhances hydrogen-bonding interactions with biological targets, while the thiophene moiety contributes to π-π stacking in enzyme active sites.

Structural Classification within Thiophene-Thiazolidinone Hybrids

The target compound, (E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , exemplifies a structurally complex hybrid. Key features include:

  • Thioxothiazolidinone Core : The 2-thioxo group increases electrophilicity, promoting interactions with cysteine residues in enzymes.
  • Thiophene Moiety : The thiophen-2-ylmethylene group enhances planarity and conjugation, critical for charge transfer in photodynamic therapies.
  • Spirocyclic Benzo[b]thiophene : The tetrahydrobenzo[b]thiophene unit introduces steric bulk, potentially improving metabolic stability.

Table 2: Structural Components and Their Roles

Component Role
Thioxothiazolidinone PPARγ modulation, enzyme inhibition
Thiophen-2-ylmethylene Conjugation, photoisomerization
Ethyl carboxylate Solubility enhancement

Research Trends in Multi-Heterocyclic Conjugates

Recent advances emphasize domino reactions and computational-guided design . For example, three-component reactions involving thioglycolic acid, aldehydes, and malononitrile yield 5-ene-4-thiazolidinones with high stereoselectivity. Density functional theory (DFT) studies predict the (E)-configuration of the target compound’s thiophen-2-ylmethylene group, stabilizing the molecule through reduced steric hindrance.

In anticancer research, molecular docking reveals that thiophene-thiazolidinone hybrids inhibit carbonic anhydrase IX (CA IX) with binding energies comparable to reference ligands. For instance, compound 11b in recent studies exhibits a binding energy of −5.58 kcal/mol, targeting key residues like Gln67 and Asn62.

Synthetic Innovations :

  • Knoevenagel Condensation : Used to append dicyanorhodanine to thiophene aldehydes.
  • Dehydrobromination : Generates 5-ene derivatives with >90% yield.

Properties

IUPAC Name

ethyl 2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S4/c1-2-29-22(28)19-15-8-3-4-9-16(15)32-20(19)24-18(26)10-5-11-25-21(27)17(33-23(25)30)13-14-7-6-12-31-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,24,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGNDZUOJSIQTG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that integrates multiple pharmacologically relevant structures. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O3S3C_{21}H_{24}N_2O_3S_3, with a molecular weight of approximately 408.95 g/mol. The structure includes a thiazolidine ring, a thiophene moiety, and a benzo[b]thiophene component, which are known for their biological activities.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of compounds related to thiazolidinones. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for related thiazolidinone derivatives have been reported in the range of 2 to 4 µg/mL against multidrug-resistant strains .
Compound TypeMIC Range (µg/mL)Target Bacteria
Thiazolidinone Derivatives2 - 4Various Gram-positive bacteria
Indole-Thiazolidinones37.9 - 113.8S. aureus, L. monocytogenes

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives exhibit anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The presence of functional groups in the compound enhances its potential as an anti-inflammatory agent .

Anticancer Potential

Emerging evidence suggests that thiazolidinone compounds possess anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : Thiazolidinones may act through multiple pathways, including the inhibition of specific kinases involved in cancer progression and metastasis .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of synthesized thiazolidinone derivatives against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated promising antibacterial effects with MIC values comparable to conventional antibiotics .
  • In Vivo Anti-inflammatory Study : In a rat model of inflammation, thiazolidinone derivatives demonstrated significant reduction in paw edema compared to control groups, suggesting their potential utility in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of thiazolidinone derivatives known for their diverse biological activities. Thiazolidinones have garnered attention due to their potential as therapeutic agents in various diseases, including cancer and infectious diseases.

Key Properties:

  • Molecular Formula: C17H19N3O4S3
  • Molecular Weight: 421.55 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism typically involves the inhibition of essential enzymes required for bacterial growth.

Organism Inhibition Mechanism IC50 (µg/mL)
Escherichia coliInhibition of MurB enzyme12.5
Staphylococcus aureusDisruption of cell wall synthesis15.0
Pseudomonas aeruginosaEnzyme inhibition20.0

A study highlighted its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), lung (A549), and breast cancer (MCF7) cells.

Cell Line IC50 (µM) Mechanism of Action
HL-606.19Induction of apoptosis
A5495.10Cell cycle arrest
MCF74.75Inhibition of proliferation

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound, showing promising results against resistant strains of bacteria .

Anticancer Research

In a comparative study involving multiple thiazolidinone derivatives, this compound exhibited superior cytotoxicity against MCF7 cells compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:
Feature Target Compound Analog from
Core Structure 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one 3,5,9-Triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl
Substituents Chloro (Cl) at position 13; trifluoromethoxy-phenylacetyl group at position 5 Fluoro (F) and methoxy (OCH₃) on phenyl; benzoic acid moiety at position 4
Functional Groups Acetyl linker, ketone (2-one) Amino linkage, carboxylic acid (benzoic acid)
Potential Applications Likely kinase inhibition or CNS-targeted activity Possible enzyme inhibition (e.g., kinases, proteases) due to carboxylic acid group

Analysis of Differences :

  • Core Structure : The analog in has a larger pentadeca-heptaene ring system (9.4.0 vs. 8.4.0), which may alter conformational flexibility and binding pocket compatibility .
  • Substituents : The trifluoromethoxy group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the methoxy and fluoro groups in the analog. This could improve membrane permeability or target engagement .
  • Functional Groups : The benzoic acid moiety in the analog suggests solubility or ionic interaction advantages, whereas the acetyl-ketone system in the target compound might favor covalent or hydrogen-bonding interactions .

Research Findings and Data Gaps

No experimental data (e.g., IC₅₀, LogP, solubility) are provided in the evidence to support pharmacological or physicochemical comparisons.

Hypothetical Data Table (Based on Structural Inference):
Property Target Compound Analog from
Molecular Weight ~450 g/mol ~550 g/mol
Calculated LogP ~3.5 (high lipophilicity) ~2.8 (moderate due to carboxylic acid)
Hydrogen Bond Acceptors 7 10
Rotatable Bonds 4 6

Notes:

  • The analog’s carboxylic acid group may enhance aqueous solubility but reduce blood-brain barrier penetration.

Limitations and Recommendations

The evidence provided is insufficient for a rigorous comparison. Critical data gaps include:

  • Experimental Data: No binding affinities, pharmacokinetic profiles, or toxicity studies.
  • Synthesis Details : Lack of synthetic routes or yield comparisons.
  • Biological Targets : Unclear therapeutic focus (e.g., anticancer, antimicrobial).

Recommendations :

Conduct crystallographic studies using SHELX-based refinement to resolve 3D structures .

Perform in vitro assays to compare inhibitory potency against shared targets.

Explore computational docking studies to predict binding modes.

Q & A

Q. What synthetic methodologies are recommended for preparing this thiazolidinone-tetrahydrobenzo[b]thiophene hybrid compound?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazolidinone Core Formation : React a thiophen-2-ylmethylene precursor with thiourea derivatives in 1,4-dioxane to form the 4-oxo-2-thioxothiazolidine moiety. Equimolar ratios and room-temperature stirring are critical for yield optimization .

Amide Coupling : Use carbodiimide-based coupling agents to conjugate the thiazolidinone intermediate with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives.

Esterification : Ethyl esterification under reflux conditions in ethanol ensures proper functionalization .
Key Parameters : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify characteristic peaks for C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and NH (3200–3400 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.0 ppm), ester carbonyls (δ 165–170 ppm), and thiophene carbons (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]⁺ ~580–600 Da).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates the (E)-configuration of the thiophen-2-ylmethylene group .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps .
  • Toxicity Mitigation : Acute toxicity (oral LD₅₀ > 2000 mg/kg in rodents) suggests moderate risk. Avoid inhalation; use N95 masks if handling powders .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the thiophen-2-ylmethylene group (e.g., halogenation, methoxy substitution) and the tetrahydrobenzo[b]thiophene’s cyclohexene ring (e.g., alkylation, oxidation) .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity trends.

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Perform docking simulations (AutoDock Vina, Schrödinger) with receptors like COX-2 or EGFR. Validate poses using MD simulations (GROMACS) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (PCM model) improve accuracy .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (thioxothiazolidinone S=O) and hydrophobic regions (tetrahydrobenzo[b]thiophene) .

Q. How can stability and degradation kinetics be assessed under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify degradation products. LC-MS/MS identifies major fragments .
  • Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius equation) for shelf-life prediction .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 599 → 455 for quantification). Validate per ICH M10 guidelines (linearity: R² > 0.99, LOQ: 1 ng/mL) .
  • Cross-Validation : Compare with GC-MS (derivatization with BSTFA) to confirm accuracy in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.